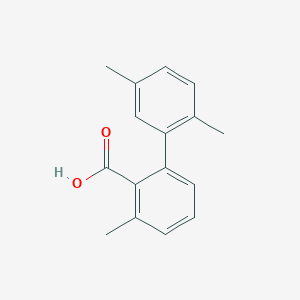![molecular formula C6H2Cl2N2S B14038309 2,4-Dichlorothieno[2,3-d]pyridazine](/img/structure/B14038309.png)
2,4-Dichlorothieno[2,3-d]pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dichlorothieno[2,3-d]pyridazine is a heterocyclic compound with the molecular formula C6H2Cl2N2S and a molecular weight of 205.06 g/mol This compound features a fused ring system consisting of a thieno ring and a pyridazine ring, both of which are chlorinated
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichlorothieno[2,3-d]pyridazine typically involves the chlorination of thieno[2,3-d]pyridazine. One common method starts with the reaction of 3-amino-2-methoxycarbonylthiophene with urea to form thieno[2,3-d]pyrimidine-2,4-diol. This intermediate is then chlorinated using phosphorus oxychloride (POCl3) and dimethylformamide (DMF) at elevated temperatures to yield this compound .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale industrial applications. the synthesis methods used in laboratories can be scaled up with appropriate modifications to reaction conditions and purification steps.
化学反応の分析
Types of Reactions: 2,4-Dichlorothieno[2,3-d]pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other functional groups, making it a versatile intermediate for synthesizing more complex molecules.
Oxidation and Reduction Reactions:
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction Reactions: Potential reagents include oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atoms .
科学的研究の応用
2,4-Dichlorothieno[2,3-d]pyridazine has several applications in scientific research:
作用機序
The mechanism of action of 2,4-Dichlorothieno[2,3-d]pyridazine and its derivatives involves interactions with various molecular targets. For instance, some derivatives have been shown to inhibit specific enzymes or interact with cellular receptors, leading to their biological effects . The exact pathways and targets depend on the specific structure of the derivative being studied.
類似化合物との比較
2,4-Dichlorothieno[3,2-d]pyrimidine: Another chlorinated thieno-pyrimidine compound with similar chemical properties.
2-Chlorothieno[3,2-d]pyrimidine: A related compound with one chlorine atom, used in similar research applications.
2,4-Dichloro-6-ethylthieno[2,3-d]pyrimidine:
Uniqueness: 2,4-Dichlorothieno[2,3-d]pyridazine is unique due to its specific ring structure and chlorination pattern, which confer distinct chemical reactivity and potential biological activities. Its versatility in undergoing substitution reactions makes it a valuable intermediate for synthesizing a wide range of derivatives .
特性
分子式 |
C6H2Cl2N2S |
|---|---|
分子量 |
205.06 g/mol |
IUPAC名 |
2,4-dichlorothieno[2,3-d]pyridazine |
InChI |
InChI=1S/C6H2Cl2N2S/c7-5-1-3-4(11-5)2-9-10-6(3)8/h1-2H |
InChIキー |
QWGXGGSZZDHNNG-UHFFFAOYSA-N |
正規SMILES |
C1=C(SC2=CN=NC(=C21)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,4,5,6,7,8-Hexahydropyrazolo[3,4-c]azepine](/img/structure/B14038230.png)
![(3r,10r,13s,16r,17r)-10,13-Dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1h-cyclopenta[a]phenanthrene-3,16,17-triyl triacetate](/img/structure/B14038238.png)
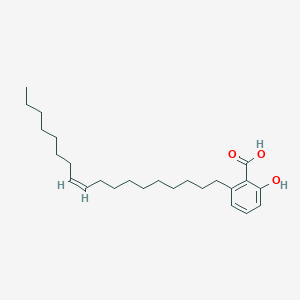
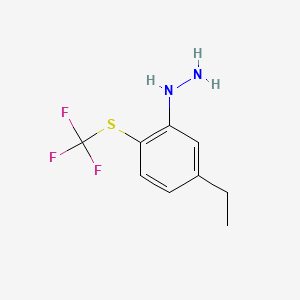
![2-[2-(4-chlorophenyl)ethyl]-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B14038255.png)
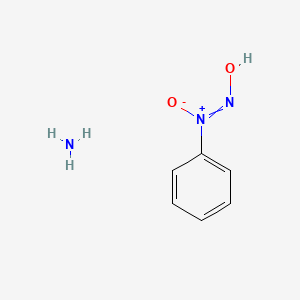


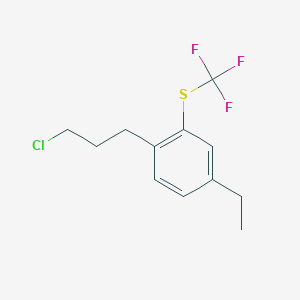
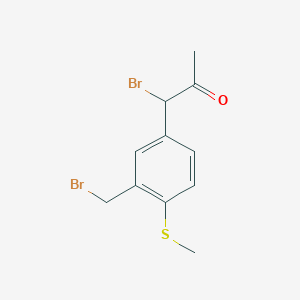
![Ethyl 7-chloro-5-methylthiazolo[5,4-d]pyrimidin-2-ylcarbamate](/img/structure/B14038303.png)
![Ethyl 7-chloro-5-methylimidazo[1,2-a]pyrimidin-2-carboxylate](/img/structure/B14038305.png)

